REACTION_CXSMILES
|
C([O:9][CH2:10][C:11]1([CH2:17][F:18])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)(=O)C1C=CC=CC=1.[OH-].[Na+].[Cl-].[NH4+]>CO>[F:18][CH2:17][C:11]1([CH2:10][OH:9])[O:16][CH2:15][CH2:14][CH2:13][O:12]1 |f:1.2,3.4|
|
Name
|
(2-(fluoromethyl)-1,3-dioxan-2-yl)methyl benzoate
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1(OCCCO1)CF
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate, and then magnesium sulfate was added
|
Type
|
FILTRATION
|
Details
|
After NH silica gel filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FCC1(OCCCO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 89.3% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |